![molecular formula C11H7Cl2NO2S B1417220 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1094293-77-2](/img/structure/B1417220.png)
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
Vue d'ensemble
Description
The compound is a derivative of phenylacetic acid, which is a type of non-steroidal anti-inflammatory drug (NSAID) . It has a role as a non-narcotic analgesic, an antipyretic, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a xenobiotic, an environmental contaminant, a drug allergen and a non-steroidal anti-inflammatory drug .
Synthesis Analysis
While specific synthesis information for this compound was not found, similar compounds such as Diclofenac have been synthesized and characterized by physico-chemical analysis, spectral methods, TGA/DTA and X-Ray diffraction studies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as crystallography, Hirshfeld surface, QTAIM and NCIPlots . The addition of two chlorine groups in the ortho position of the phenyl ring locks the ring in maximal torsion which is related to increased potency .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, 2,4-Dichlorophenylacetic acid has a molecular weight of 205.03 g/mol .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Synthesis Techniques : A study discussed the synthesis of a related compound, focusing on its structural characterization through various techniques like FT-IR, NMR spectroscopy, and X-ray diffraction, highlighting the importance of these methods in understanding the molecular structure of such compounds (Aydin et al., 2010).
Biological Interactions and Receptor Binding
- Receptor Binding Studies : Research on compounds structurally related to 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid, like SR 27897, has provided insights into their interaction with human receptors. This has implications for understanding the pharmacological characteristics of such compounds (Gouldson et al., 2000).
Chemical Reactivity and Stability
- Chemical Reactivity : A study focused on the gas-phase elimination of acetic acid from similar compounds, providing insights into their chemical reactivity and stability. This research is fundamental to understanding how these compounds behave under different conditions (August et al., 1986).
Photodegradation Studies
- Photo-degradation Analysis : Investigating the photo-degradation behavior of similar compounds, this research offers valuable data on how these compounds degrade under light exposure, which is crucial for their storage and handling (Wu et al., 2007).
Anticancer Potential
- Anticancer Activity : Studies have explored the anticancer activity of derivatives of thiazole compounds, demonstrating their potential effectiveness against various cancer cell lines. This research is key to developing new therapeutic agents (Ravinaik et al., 2021).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid may also interact with various biological targets.
Mode of Action
It is known that similar compounds, such as diclofenac acid, inhibit cyclooxygenase activity, thereby blocking the conversion of arachidonic acid to prostaglandins . Prostaglandins are key mediators of pain, fever, and inflammation .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds, such as 2,4-dichlorophenylacetic acid, have a molecular weight of 20504, a density of 13806 (rough estimate), a melting point of 101-103 °C, and a boiling point of 29445°C (rough estimate) . These properties may influence the compound’s bioavailability.
Result of Action
Similar compounds, such as diclofenac acid, are known to relieve pain, reduce fever, and alleviate inflammation by inhibiting cyclooxygenase activity .
Action Environment
It is known that similar compounds, such as 2,4-dichlorophenylacetic acid, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These solubility properties may influence the compound’s action in different environments.
Analyse Biochimique
Biochemical Properties
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in inflammation and apoptosis . Moreover, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of COX enzymes reduces the production of prostaglandins, which are mediators of inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of inflammatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . The compound’s effects on metabolic flux and metabolite levels can influence overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via organic anion transporters and distributed to various tissues, including the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can affect gene expression and transcriptional regulation .
Propriétés
IUPAC Name |
2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-8-3-1-2-7(10(8)13)11-14-6(5-17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKQYIRJKQFPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



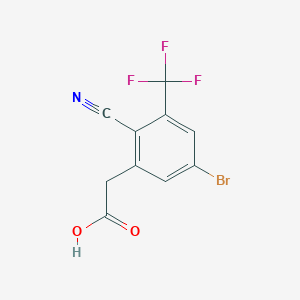
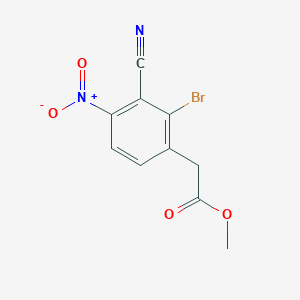
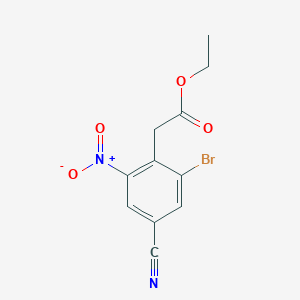

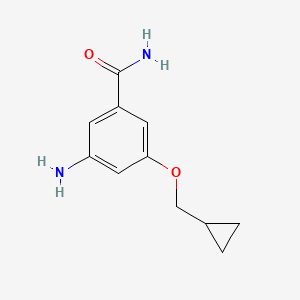
![2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-](/img/structure/B1417148.png)
![4-Amino-benzo[1,2,5]thiadiazol-5-ol](/img/structure/B1417150.png)
![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417151.png)

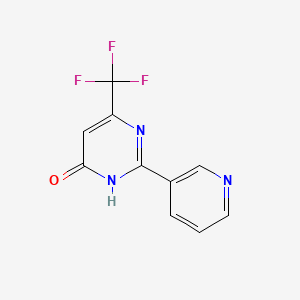
![6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1417156.png)
![1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B1417157.png)

